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Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and

biochemical properties of anhalamine, a tetrahydroisoquinoline alkaloid found in the peyote

cactus (Lophophora williamsii). Drawing from foundational twentieth-century phytochemical

research and contemporary pharmacological studies, this document details the historical

context of its discovery, outlines classical and modern isolation protocols, and presents its key

physicochemical properties. A significant focus is placed on its recently elucidated role as a

potent inverse agonist of the serotonin 5-HT7 receptor, with a detailed exploration of the

associated signaling pathway. This guide is intended to serve as a valuable resource for

researchers in natural product chemistry, pharmacology, and drug development.

Introduction
The peyote cactus (Lophophora williamsii) has a long history of ceremonial use by indigenous

peoples of the Americas.[1] Scientific investigation into its chemical constituents began in the

late 19th and early 20th centuries, leading to the isolation of a complex array of alkaloids. While

mescaline is the most well-known of these compounds, a number of structurally related

phenethylamines and tetrahydroisoquinolines also contribute to the plant's chemical profile.

Among these is anhalamine, a tetrahydroisoquinoline alkaloid that has garnered renewed

interest due to its specific interaction with serotonin receptor systems. This document provides

an in-depth technical summary of the discovery, isolation, and pharmacology of anhalamine.
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Discovery and Historical Context
The initial investigations into the alkaloids of Anhalonium lewinii (a former name for Lophophora

williamsii) were pioneered by chemists such as Arthur Heffter. The first report on the isolation of

anhalamine is attributed to E. Kauder in 1899.[2] However, it was the seminal work of Ernst

Späth and his colleagues in the 1920s and 1930s that fully characterized and synthesized

many of the peyote alkaloids, including anhalamine. In 1922, Späth and Roder reported the

synthesis of anhalamine, confirming its structure. Later, in 1935, Späth and Becke published a

significant paper on the separation of the various "Anhalonium bases," providing insight into the

methods for isolating these closely related compounds.

Physicochemical Properties of Anhalamine
Anhalamine is a crystalline solid with the chemical formula C11H15NO3.[1][2] Its structure is

characterized by a tetrahydroisoquinoline core with two methoxy groups and one hydroxyl

group attached to the aromatic ring.

Property Value Reference

Molecular Formula C11H15NO3 [1][2]

Molecular Weight 209.24 g/mol [2][3]

IUPAC Name
6,7-dimethoxy-1,2,3,4-

tetrahydroisoquinolin-8-ol
[3]

CAS Number 643-60-7 [2]

Melting Point 189-191 °C [2]

UV max (in ethanol) 274 nm (log ε 2.90) [2]

Solubility

Almost insoluble in cold water,

cold alcohol, and ether.

Soluble in hot water, alcohol,

acetone, and dilute acids.

[2]

Table 1: Physicochemical Properties of Anhalamine
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Quantitative Analysis in Peyote
The concentration of alkaloids in Lophophora williamsii can vary depending on the specific

plant, its age, and growing conditions. Anhalamine is one of the major alkaloids present.

Alkaloid
Concentration in Dried Peyote (Heffter's
analysis)

Mescaline 6.3%

Anhalonidine 5.3%

Anhalamine 5.3%

Anhalonine 3%

Lophophorine 0.5%

Table 2: Quantitative Analysis of Major Alkaloids in Peyote (based on historical data)

Experimental Protocols for Isolation
The isolation of anhalamine from peyote involves the separation of a complex mixture of

alkaloids. The following protocols are based on the classical methods developed by early 20th-

century chemists, supplemented with modern techniques.

Classical Isolation Method (Based on the work of Späth
and colleagues)
This protocol is a generalized representation of the acid-base extraction techniques used by

early researchers.

Preparation of Plant Material: Dried peyote buttons are finely ground to a powder to increase

the surface area for extraction.

Extraction: The powdered material is subjected to an exhaustive extraction with an organic

solvent, such as methanol or ethanol, often with the addition of a weak base like ammonium

hydroxide to liberate the free alkaloids.
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Acid-Base Partitioning:

The crude extract is evaporated to dryness, and the residue is dissolved in a mixture of

chloroform and a dilute acid (e.g., 0.5N hydrochloric acid).

The acidic aqueous layer, containing the protonated alkaloid salts, is separated from the

chloroform layer, which contains non-basic impurities.

The aqueous layer is then made basic (pH > 8) with a base such as sodium carbonate.

The liberated free-base alkaloids are then extracted back into an organic solvent like

chloroform.

Separation of Phenolic and Non-Phenolic Alkaloids:

The chloroform extract containing the mixture of alkaloids is treated with a dilute sodium

hydroxide solution.

Phenolic alkaloids, such as anhalamine, will form sodium salts and dissolve in the

aqueous alkaline layer.

Non-phenolic alkaloids will remain in the chloroform layer.

Purification of Anhalamine:

The alkaline aqueous layer containing the phenolic alkaloids is separated.

This solution is then acidified and the liberated phenolic alkaloids are extracted with an

organic solvent.

Further separation of the individual phenolic alkaloids, including anhalamine, would have

been achieved through fractional crystallization of their salts (e.g., hydrochlorides or

sulfates).

Modern Isolation and Purification Techniques
Modern approaches to alkaloid isolation offer greater efficiency and resolution.
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Extraction:

Soxhlet Extraction: Continuous extraction of the powdered plant material with a solvent

like methanol.

Ultrasonic or Microwave-Assisted Extraction: More rapid extraction methods that use

sound or microwave energy to enhance solvent penetration.

Purification:

Column Chromatography: The crude alkaloid extract is subjected to column

chromatography on silica gel or alumina, using a gradient of solvents to separate the

different alkaloids based on their polarity.

Preparative High-Performance Liquid Chromatography (HPLC): This technique offers

high-resolution separation of the individual alkaloids, yielding highly pure compounds.

Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-

MS): These are primarily analytical techniques but can be adapted for preparative

purposes on a smaller scale. They are invaluable for monitoring the purity of fractions

during the isolation process.
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Caption: Workflow for the isolation of anhalamine from peyote.
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Signaling Pathway of Anhalamine: 5-HT7 Receptor
Inverse Agonism
Recent pharmacological studies have identified anhalamine as a potent inverse agonist of the

serotonin 5-HT7 receptor.[1] The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that

is primarily coupled to a stimulatory G-protein (Gs).

Agonist vs. Inverse Agonist Action:

Agonist: An agonist (like serotonin) binds to the 5-HT7 receptor and activates it, leading to

the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Inverse Agonist: An inverse agonist, such as anhalamine, binds to the same receptor but

stabilizes it in an inactive conformation. This not only blocks the action of agonists but also

reduces the basal or constitutive activity of the receptor, leading to a decrease in cAMP

levels below the baseline.[4]

The signaling cascade for the 5-HT7 receptor and the effect of an inverse agonist like

anhalamine can be summarized as follows:

Basal State: In the absence of a ligand, the 5-HT7 receptor exhibits some level of

constitutive activity, leading to a baseline production of cAMP.

Inverse Agonist Binding: Anhalamine binds to the 5-HT7 receptor.

Receptor Inactivation: This binding stabilizes the receptor in an inactive state.

Gs Protein Inactivation: The associated Gs protein remains in its inactive, GDP-bound state.

Adenylyl Cyclase Inhibition: Adenylyl cyclase is not stimulated, and its basal activity may be

reduced.

Decreased cAMP Production: The intracellular concentration of cAMP decreases.

Downstream Effects: The reduction in cAMP leads to decreased activity of protein kinase A

(PKA) and other downstream effectors.
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Caption: Signaling pathway of anhalamine as a 5-HT7 receptor inverse agonist.

Conclusion
Anhalamine, a key alkaloid of the peyote cactus, represents a fascinating molecule with a rich

history of discovery and chemical characterization. While early research focused on its isolation

and structural elucidation, modern pharmacology has unveiled its specific and potent

interaction with the serotonin 5-HT7 receptor. As an inverse agonist, anhalamine provides a

valuable tool for studying the physiological roles of this receptor and may serve as a lead

compound for the development of novel therapeutics targeting the central nervous system. This

guide has provided a consolidated overview of the historical and technical aspects of

anhalamine, from its extraction from a natural source to its action at a specific molecular

target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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